molecular formula C10H7F3O B14896725 2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde

2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde

Cat. No.: B14896725
M. Wt: 200.16 g/mol
InChI Key: SZGNEWROBAZQSK-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde is an organic compound that features a difluorocyclopropyl group attached to a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde typically involves the introduction of the difluorocyclopropyl group onto a fluorobenzaldehyde precursor. One common method involves the reaction of 3-fluorobenzaldehyde with a difluorocyclopropane derivative under specific conditions. For instance, the reaction can be catalyzed by palladium and may require the presence of specific ligands and bases to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the cyclopropyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(2,2-Difluorocyclopropyl)-3-fluorobenzoic acid.

    Reduction: 2-(2,2-Difluorocyclopropyl)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors due to its unique electronic properties. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)naphthalene
  • 2,2-Difluorocyclopropanecarboxylic acid
  • 2,2-Difluorocyclopropanemethanol

Uniqueness

Compared to similar compounds, 2-(2,2-Difluorocyclopropyl)-3-fluorobenzaldehyde is unique due to the presence of both a difluorocyclopropyl group and a fluorobenzaldehyde moiety. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2,2-difluorocyclopropyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H7F3O/c11-8-3-1-2-6(5-14)9(8)7-4-10(7,12)13/h1-3,5,7H,4H2

InChI Key

SZGNEWROBAZQSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2=C(C=CC=C2F)C=O

Origin of Product

United States

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